B1575493 MART-1(32-40)

MART-1(32-40)

Cat. No. B1575493
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanoma antigen recognized by T-cells 1;  MART-1

Scientific Research Applications

Immunocytochemical Detection in Melanomas

MART-1 is a melanocyte-specific transmembrane protein used in the immunocytochemical detection of malignant melanomas. A study employing a monoclonal antibody against MART-1 demonstrated its effectiveness in both fresh and paraffin-embedded specimens, improving the sensitivity of detecting MART-1 in archival malignant melanomas (Fetsch, Cormier, & Hijazi, 1997).

Tumor-Reactive CTL Induction

MART-1(32-40) is instrumental in inducing tumor-reactive cytotoxic T lymphocytes (CTL) from peripheral blood and tumor-infiltrating lymphocytes of melanoma patients. This induction is crucial for developing melanoma-specific T cell lines and immunotherapy applications (Rivoltini et al., 1995).

Role in Melanosome Maturation

MART-1 is key in the maturation of melanosomes, a cellular organelle involved in pigmentation. It forms a complex with another melanosome-specific marker, Pmel17, affecting its expression, stability, and processing, thereby playing a significant role in mammalian pigmentation (Hoashi et al., 2005).

Genetic Immunization in Melanoma

MART-1 is used in genetic immunization strategies for melanoma. Recombinant adenovirus-transduced murine dendritic cells expressing MART-1 have demonstrated efficacy in generating potent T-cell immunity against melanoma in preclinical models, supporting its use in therapeutic strategies for melanoma treatment (Ribas et al., 1997).

Expression in Melanoma Lesions

MART-1's expression is significant in both primary and metastatic melanoma lesions, making it a useful marker for immunohistochemical analysis and patient selection in clinical trials focusing on MART-1-based immunotherapy (Kageshita, Kawakami, Hirai, & Ono, 1997).

Tumor Antigen-Reactive TCR Transfer

The transfer of TCR genes specific to MART-1 into human peripheral blood lymphocytes can confer anti-tumor reactivity, showcasing the potential of MART-1 in gene therapy approaches for treating melanoma (Clay et al., 1999).

properties

sequence

ILTVILGVL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanoma antigen recognized by T-cells 1 (32-40); MART-1(32-40)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.